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Compound of Interest

Compound Name: Hydrocinnamaldehyde

Cat. No.: B1666312 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Hydrocinnamaldehyde, also known as 3-phenylpropanal, is an aromatic aldehyde with the

chemical formula C₉H₁₀O. It is a colorless liquid characterized by a pleasant sweet, floral, and

slightly balsamic aroma, often with hyacinth-like notes.[1] Found naturally in cinnamon, it is

commonly produced by the hydrogenation of cinnamaldehyde.[1] As a versatile compound,

hydrocinnamaldehyde is utilized in the flavor and fragrance industries to impart warm and

inviting sensory characteristics to a variety of products.[2] Beyond its aromatic properties, it

also exhibits antimicrobial and antioxidant activities, making it a valuable ingredient in food

preservation and functional food development.[2]

This document provides detailed application notes and protocols for the use of

hydrocinnamaldehyde in the creation of novel food flavoring agents. It is intended for

researchers, scientists, and professionals in the fields of food science and drug development.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of hydrocinnamaldehyde
is essential for its effective application in food systems.
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Property Value Reference

Synonyms
3-Phenylpropionaldehyde, 3-

Phenylpropanal
[2]

CAS Number 104-53-0 [2]

FEMA Number 2887 [2]

Molecular Formula C₉H₁₀O [2]

Molecular Weight 134.18 g/mol [2]

Appearance
Colorless to slightly yellow

liquid
[3]

Odor

Strong, pungent, floral

(hyacinth-like), sweet,

balsamic

[1][3]

Boiling Point 104 - 105 °C at 13 mmHg [2]

Density 1.02 g/cm³ (Lit.) [2]

Solubility
Insoluble in water; soluble in

oils
[3]

Purity (GC) ≥ 97% [2]

Grade Food Grade (FG), Kosher [2]

Sensory Profile and Flavor Applications
Hydrocinnamaldehyde's unique sensory profile allows for its application in a wide range of

food products to create novel and enhanced flavor experiences.
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Sensory Attribute Description
Potential Food
Applications

Sweet
A foundational sweet note that

can enhance sugary profiles.

Baked goods, confectionery,

beverages, dairy products.

Floral

Predominantly hyacinth-like,

adding a fresh and delicate

floralcy.

Floral-infused beverages,

desserts, yogurts, chewing

gum.

Balsamic

A warm, slightly resinous

undertone providing

complexity.

Savory sauces, marinades,

complex beverage

formulations.

Spicy/Cinnamon-like

A subtle warmth reminiscent of

cinnamon, but less pungent

than cinnamaldehyde.

Spiced baked goods, chai-

flavored products, savory spice

blends.

Fruity (Enhancer)
Can enhance and round out

existing fruit flavors.

Fruit fillings, jams, jellies, fruit-

flavored beverages.

Regulatory Status
Hydrocinnamaldehyde is generally recognized as safe (GRAS) by the Flavor and Extract

Manufacturers Association (FEMA).[4][5] Its use as a flavoring agent in food is permitted, with

typical usage levels varying by food category.
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Food Category Typical Use Level (ppm) Maximum Use Level (ppm)

Baked Goods 5.0 20.0

Beverages (non-alcoholic) 2.0 10.0

Chewing Gum 10.0 50.0

Confectionery & Frostings 8.0 30.0

Gelatins & Puddings 3.0 15.0

Ice Cream & Frozen Dairy 4.0 15.0

(Data is illustrative and should

be confirmed with current

FEMA GRAS publications for

specific applications)[4][6][7]

Experimental Protocols
The following protocols provide detailed methodologies for evaluating the application of

hydrocinnamaldehyde in food systems.

Protocol 1: Synthesis of Hydrocinnamaldehyde via
Hydrogenation of Cinnamaldehyde
This protocol describes a common laboratory-scale synthesis of hydrocinnamaldehyde.

Workflow for Hydrocinnamaldehyde Synthesis
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Caption: Workflow for the synthesis of hydrocinnamaldehyde.

Materials:

Cinnamaldehyde

Ethanol (or other suitable solvent)

Palladium on carbon (Pd/C) catalyst (5%)

Hydrogen gas

Hydrogenation reactor

Filtration apparatus

Rotary evaporator

Vacuum distillation setup

Procedure:
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In a hydrogenation reactor, dissolve cinnamaldehyde in ethanol.

Add the Pd/C catalyst to the solution.

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature or

slightly elevated) until the theoretical amount of hydrogen has been consumed.

Once the reaction is complete, depressurize the reactor and purge with nitrogen gas.

Filter the reaction mixture to remove the catalyst.

Remove the solvent from the filtrate using a rotary evaporator.

Purify the resulting crude hydrocinnamaldehyde by vacuum distillation to obtain the final

product.

Protocol 2: Quantitative Sensory Profile Analysis
This protocol outlines the methodology for determining the detailed flavor profile of

hydrocinnamaldehyde.[8][9]

Materials:

Purified hydrocinnamaldehyde

Deionized water or a neutral food base (e.g., 5% sucrose solution)

Trained sensory panel (8-12 panelists)

Sensory evaluation software or ballots

Procedure:

Panelist Training: Train panelists to identify and scale the intensity of key aroma and flavor

attributes (e.g., sweet, floral, balsamic, cinnamon, fruity) using reference standards.
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Sample Preparation: Prepare a series of concentrations of hydrocinnamaldehyde in the

chosen base.

Evaluation: In a controlled sensory laboratory environment, present the samples to the

panelists in a randomized and blind manner.

Data Collection: Panelists will rate the intensity of each sensory attribute for each sample on

a line scale (e.g., 0-15).

Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, Principal

Component Analysis) to generate a quantitative sensory profile.

Illustrative Quantitative Sensory Profile of Hydrocinnamaldehyde

Attribute Intensity Score (0-15 scale)

Sweet 10.5

Floral (Hyacinth) 12.0

Balsamic 6.5

Cinnamon 4.0

Fruity 3.5

(This data is illustrative of expected results and

will vary based on panel and concentration.)

Protocol 3: Evaluation of Flavor Synergy
This protocol is designed to quantify the synergistic effects of hydrocinnamaldehyde with

other flavoring agents, such as vanillin or fruit esters.

Workflow for Flavor Synergy Evaluation
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Caption: Workflow for evaluating flavor synergy.

Materials:

Hydrocinnamaldehyde

Vanillin (or other flavoring agent)

Food base (e.g., milk, yogurt, simple syrup)
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Trained or consumer sensory panel

Procedure:

Determine Thresholds: Establish the detection and recognition thresholds for

hydrocinnamaldehyde and the second flavoring agent individually in the food base.

Sample Preparation: Prepare the following samples:

Sample A: Hydrocinnamaldehyde at a sub-threshold concentration.

Sample B: The second flavoring agent at a sub-threshold concentration.

Sample C: A mixture of Sample A and Sample B.

Sample D: The second flavoring agent at its recognition threshold (control).

Evaluation: Conduct a paired comparison or triangle test where panelists compare Sample C

to the individual components and the control.

Data Analysis: Analyze the results to determine if the flavor intensity of the mixture (Sample

C) is significantly greater than the sum of its parts, indicating synergy.

Illustrative Synergy with Vanillin in a Dairy Base

Sample
Vanillin Intensity (Rated on
a 10-point scale)

Statistical Significance

Vanillin (sub-threshold) 1.5 -

Hydrocinnamaldehyde (sub-

threshold)
0.5 (vanilla note) -

Vanillin +

Hydrocinnamaldehyde
4.5

p < 0.05 (vs. sum of

individuals)

(This data is illustrative of a

synergistic effect.)
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Protocol 4: Stability Testing
This protocol assesses the stability of hydrocinnamaldehyde under various food processing

conditions.

Materials:

Hydrocinnamaldehyde

Food matrix (e.g., beverage, sauce)

pH meter

Water bath or incubator

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Sample Preparation: Incorporate a known concentration of hydrocinnamaldehyde into the

food matrix. Adjust the pH to desired levels (e.g., 3, 5, 7).

Stress Conditions: Subject the samples to various temperatures (e.g., 4°C, 25°C, 80°C) for a

defined period, taking aliquots at specific time intervals.

Extraction: Extract hydrocinnamaldehyde from the aliquots using a suitable solvent

extraction method.

Quantification: Analyze the extracts using GC-MS to quantify the remaining concentration of

hydrocinnamaldehyde.

Data Analysis: Plot the concentration of hydrocinnamaldehyde over time to determine its

degradation kinetics under each condition.[10][11]

Illustrative Stability of Hydrocinnamaldehyde in an Aqueous System (pH 5)
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Temperature (°C) Half-life (t½) in hours

25 > 500

60 120

85 (Pasteurization) 15

121 (Sterilization) < 1

(This data is illustrative and will vary based on

the food matrix.)

Signaling Pathways in Flavor Perception
The perception of flavor is a complex process involving both the gustatory (taste) and olfactory

(smell) systems.

Olfactory Signaling Pathway
The aroma of hydrocinnamaldehyde is detected by olfactory receptors in the nasal cavity.

Diagram of the Olfactory Signaling Pathway
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Caption: Olfactory signal transduction cascade.

Taste Signaling Pathway
While primarily an aromatic compound, the sweet character of hydrocinnamaldehyde can

modulate taste perception. The sweet taste is primarily detected by T1R2/T1R3 receptors on

the tongue.

Diagram of the Sweet Taste Signaling Pathway
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Caption: Sweet taste signal transduction cascade.
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Conclusion
Hydrocinnamaldehyde is a valuable flavoring agent with a complex and desirable sensory

profile. Its application in novel food formulations can lead to the development of unique and

appealing products. The protocols outlined in this document provide a framework for the

systematic evaluation of hydrocinnamaldehyde's properties and performance in various food

matrices. Further research into its synergistic interactions and stability will continue to expand

its potential in the food industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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